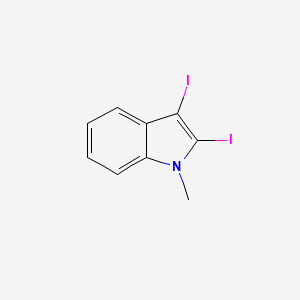
1H-Indole, 2,3-diiodo-1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole, 2,3-diiodo-1-methyl- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The addition of iodine atoms at the 2 and 3 positions of the indole ring, along with a methyl group at the nitrogen atom, gives this compound unique chemical properties that make it valuable for various applications in scientific research and industry.
准备方法
The synthesis of 1H-Indole, 2,3-diiodo-1-methyl- typically involves the iodination of 1-methylindole. One common method is the electrophilic substitution reaction, where iodine is introduced to the indole ring using iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or nitric acid (HNO3). The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve similar iodination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
1H-Indole, 2,3-diiodo-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding indole-2,3-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield dihydroindole derivatives.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or thiourea (NH2CSNH2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields indole-2,3-dione derivatives, while reduction results in dihydroindole derivatives.
科学研究应用
1H-Indole, 2,3-diiodo-1-methyl- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex indole derivatives. Its unique chemical properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Indole derivatives, including 1H-Indole, 2,3-diiodo-1-methyl-, are studied for their potential biological activities, such as anticancer, antimicrobial, and antiviral properties. Researchers investigate these compounds to develop new therapeutic agents.
Medicine: The compound’s potential biological activities make it a candidate for drug discovery and development. It is explored for its ability to interact with various biological targets and pathways.
Industry: In the pharmaceutical and agrochemical industries, 1H-Indole, 2,3-diiodo-1-methyl- is used as an intermediate in the production of active pharmaceutical ingredients (APIs) and agrochemicals.
作用机制
The mechanism of action of 1H-Indole, 2,3-diiodo-1-methyl- involves its interaction with specific molecular targets and pathways. The compound’s iodine atoms and methyl group influence its binding affinity and selectivity towards various biological receptors. For example, indole derivatives are known to bind to serotonin receptors, which play a role in mood regulation and other physiological processes. The exact mechanism of action may vary depending on the specific biological target and the context of its application.
相似化合物的比较
1H-Indole, 2,3-diiodo-1-methyl- can be compared with other indole derivatives, such as:
1H-Indole, 2,3-dihydro-1-methyl-: This compound lacks the iodine atoms and has different chemical properties and reactivity.
1H-Indole-2,3-dione, 1-methyl-: This compound has a dione functional group at the 2 and 3 positions, resulting in different chemical behavior and biological activities.
1-Methylindole-3-carboxaldehyde:
The uniqueness of 1H-Indole, 2,3-diiodo-1-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
属性
CAS 编号 |
180623-97-6 |
|---|---|
分子式 |
C9H7I2N |
分子量 |
382.97 g/mol |
IUPAC 名称 |
2,3-diiodo-1-methylindole |
InChI |
InChI=1S/C9H7I2N/c1-12-7-5-3-2-4-6(7)8(10)9(12)11/h2-5H,1H3 |
InChI 键 |
YMWAAUGMHHDVGV-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=C1I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



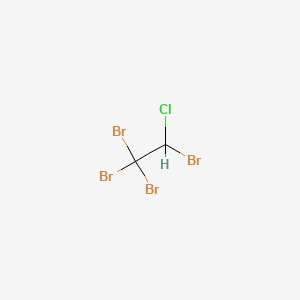
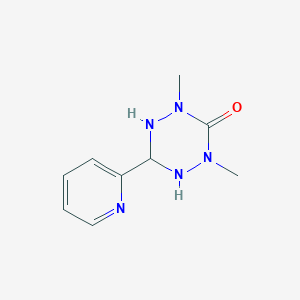
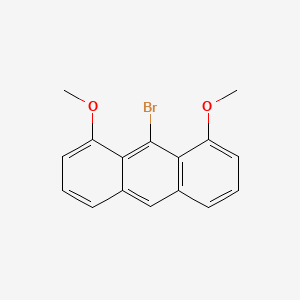



![3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid](/img/structure/B14248726.png)

![Diethyl [1-(4-methylphenyl)hept-1-en-1-yl]phosphonate](/img/structure/B14248735.png)
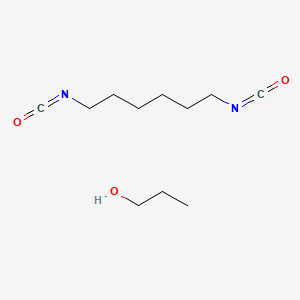
![[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B14248740.png)

![N-Cyclopentyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14248747.png)
